

The Structure-Activity Relationship of GLPG-3221: A Technical Guide

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Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for **GLPG-3221**, a potent C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, **GLPG-3221** is a key component of a triple-combination therapy aimed at treating cystic fibrosis (CF) in patients with the F508del mutation.^[1] This document details the quantitative SAR data, experimental methodologies, and relevant biological pathways to support ongoing research and development in the field of CFTR modulators.

Introduction to GLPG-3221 and its Mechanism of Action

Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to the misfolding and subsequent degradation of the CFTR protein, preventing its proper trafficking to the cell surface and impairing ion transport. **GLPG-3221** functions as a C2 corrector, a class of small molecules that aid in the conformational stabilization of the misfolded F508del-CFTR protein.^[1] This action facilitates its processing and transport to the cell membrane. As part of a triple-combination therapy, **GLPG-3221** works synergistically with a C1 corrector and a potentiator to restore the function of the CFTR channel.^[1]

Structure-Activity Relationship (SAR) of the Pyrrolidine Core

The discovery of **GLPG-3221** involved the optimization of a novel pyrrolidine series. The following tables summarize the key structure-activity relationships, highlighting the impact of substitutions at various positions on the pyrrolidine scaffold.

Table 1: Modifications of the Pyrrolidine C5-Aryl Group

Compound	R1	R2	R3	R4	R5	EC50 (nM)
1	H	H	H	H	H	>10000
2	CH3	H	H	H	H	250
3	H	CH3	H	H	H	800
4	H	H	CH3	H	H	1500
5	F	H	H	H	H	450
6	Cl	H	H	H	H	600
GLPG-3221	CH3	H	H	H	H	105

The o-tolyl substitution at the C5 position was identified as optimal for potency.

Table 2: Modifications of the Pyrrolidine C3-tert-Butyl Group

Compound	R-group at C3	EC50 (nM)
7	Isopropyl	520
8	Cyclohexyl	310
9	Phenyl	>1000
GLPG-3221	tert-Butyl	105

The tert-butyl group at the C3 position provided the best balance of potency and metabolic stability.

Table 3: Modifications of the Pyrrolidine N1-Acyl Group

Compound	N1-Acyl Group	EC50 (nM)
10	Benzoyl	950
11	Acetyl	>5000
12	Tetrahydrofuran-2-carbonyl	220
GLPG-3221	(S)-Tetrahydropyran-2-carbonyl	105

The (S)-tetrahydropyran-2-carbonyl moiety at the N1 position was found to be crucial for optimal activity.

Table 4: Modifications of the Pyridine Ring

Compound	R6	R7	EC50 (nM)
13	H	H	1200
14	OCH3	H	350
15	H	CF3	280
GLPG-3221	OCH3	CF3	105

The combination of a 2-methoxy and a 5-trifluoromethyl substitution on the pyridine ring significantly enhanced potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of **GLPG-3221**.

In Vitro CFTR Correction Assay (EC50 Determination)

This assay quantifies the ability of a compound to rescue the trafficking of F508del-CFTR to the cell surface in a recombinant cell line.

- **Cell Culture:** Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with a halide-sensitive Yellow Fluorescent Protein (YFP) tag are cultured to confluence in 96-well plates.
- **Compound Incubation:** Cells are incubated with varying concentrations of the test compound (from 1 nM to 30 μ M) for 24 hours at 37°C to allow for CFTR correction.
- **YFP Quenching Assay:** The cell plate is transferred to a fluorescence plate reader. The assay buffer containing a low chloride concentration is replaced with a high iodide concentration buffer.
- **CFTR Activation:** CFTR channels are activated by the addition of a cocktail containing forskolin (10 μ M) and genistein (50 μ M).
- **Data Acquisition:** The rate of YFP quenching due to iodide influx through the corrected CFTR channels is measured over time.
- **Data Analysis:** The initial rate of fluorescence quenching is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.

Pharmacokinetic (PK) Study in Rats

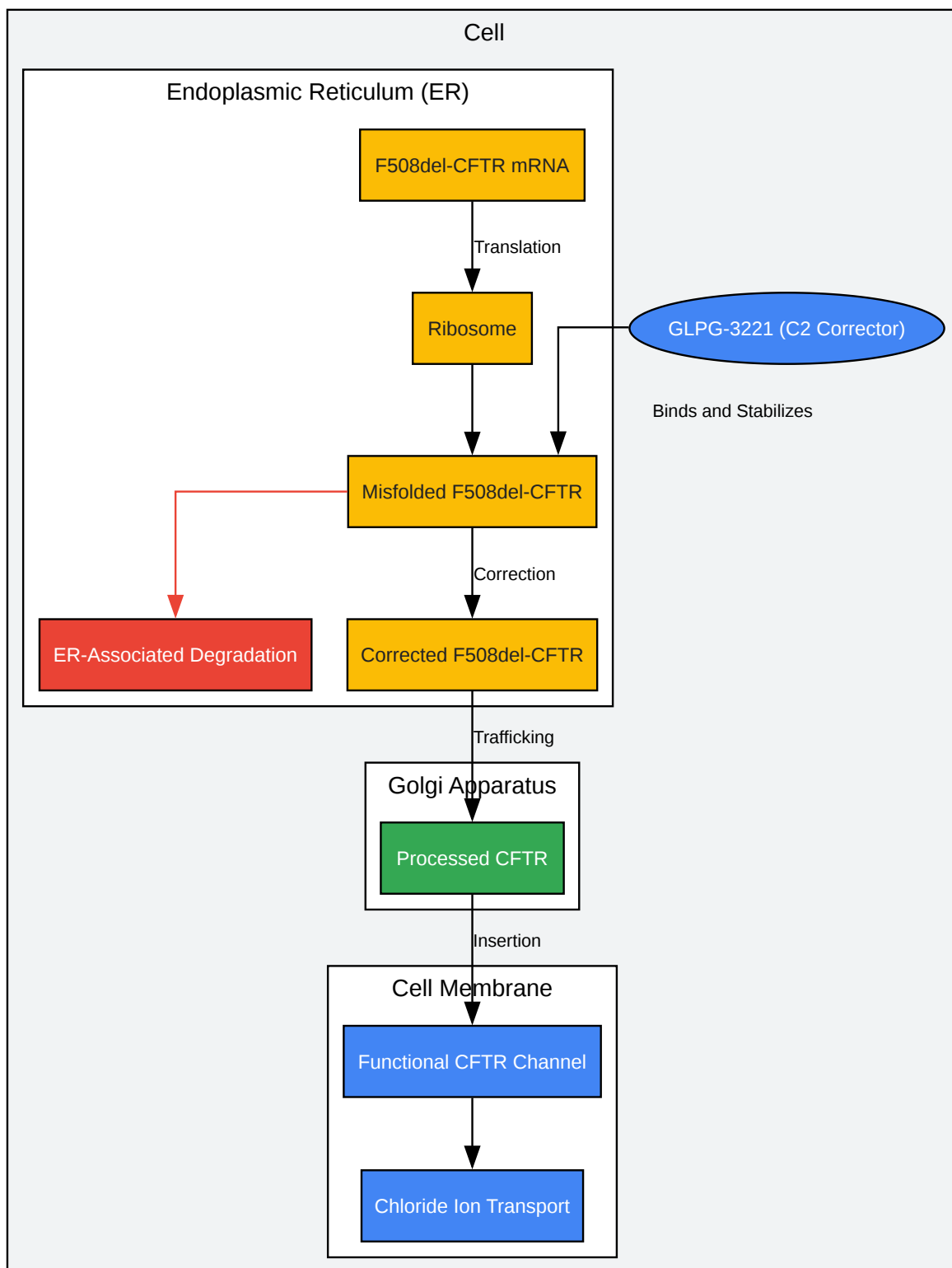
This protocol outlines the procedure for determining the pharmacokinetic parameters of **GLPG-3221** in rats.^[2]

- **Animal Model:** Male Sprague-Dawley rats are used for the study.
- **Dosing:**
 - **Intravenous (IV):** A cohort of rats receives a single IV bolus dose of **GLPG-3221** (1 mg/kg) in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).^[2]
 - **Oral (PO):** Another cohort receives a single oral gavage dose of **GLPG-3221** (1 mg/kg) in a suitable vehicle.^[2]

- **Blood Sampling:** Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
- **Plasma Preparation:** Plasma is separated from the blood samples by centrifugation.
- **Bioanalysis:** The concentration of **GLPG-3221** in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- **Pharmacokinetic Analysis:** The plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as clearance (Cl), half-life ($t_{1/2}$), and oral bioavailability (F%).[\[2\]](#)

Visualizations

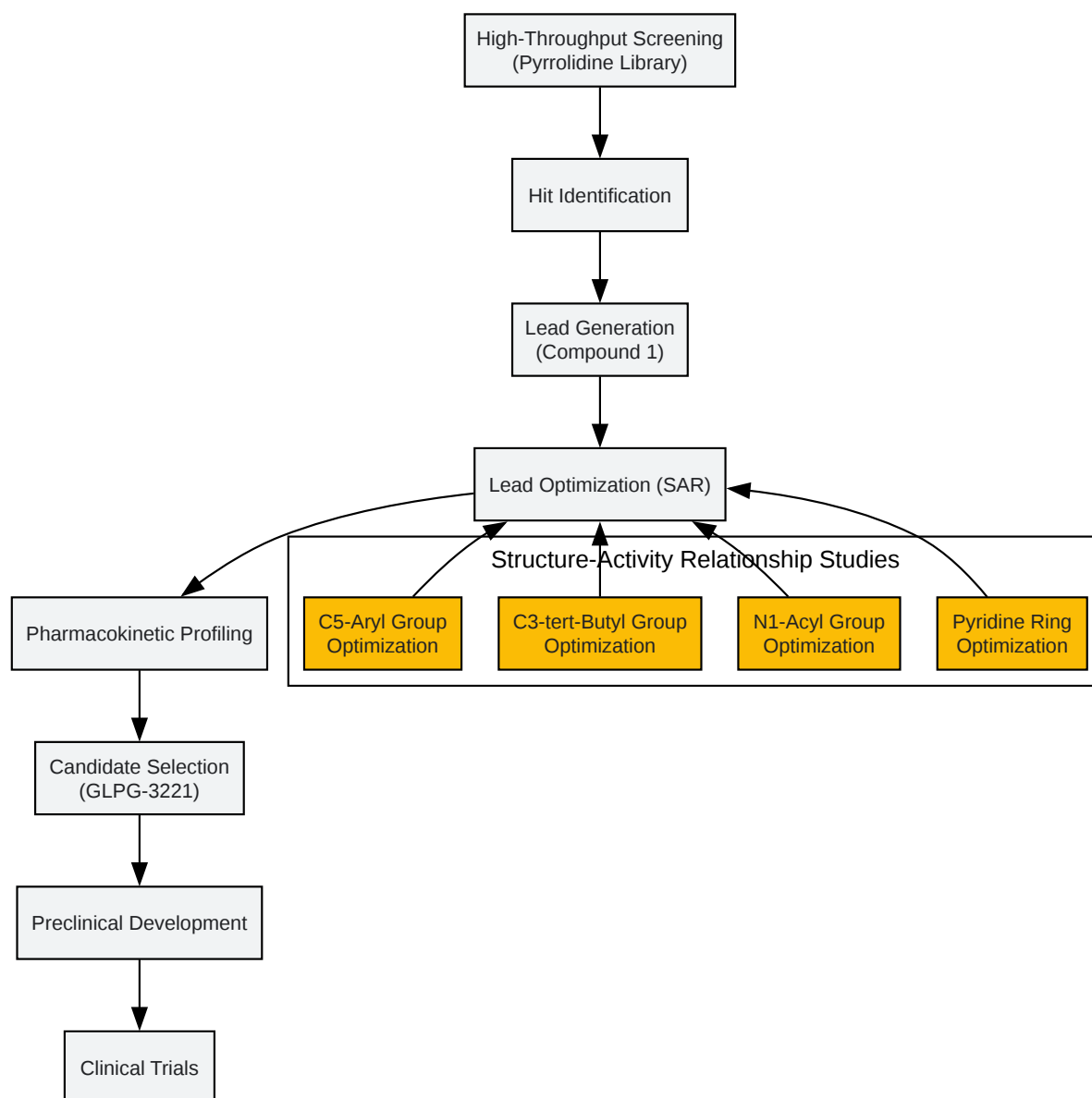
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of **GLPG-3221** in correcting F508del-CFTR trafficking.

GLPG-3221 Drug Discovery Workflow



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Caption: The drug discovery workflow leading to the identification of **GLPG-3221**.

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References

- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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